molecular formula C13H21NO3 B11779114 Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Cat. No.: B11779114
M. Wt: 239.31 g/mol
InChI Key: RFTZRNVUQKCZIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a cyclobutanone derivative under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds and materials.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9(8-14)10-4-5-11(10)15/h9-10H,4-8H2,1-3H3

InChI Key

RFTZRNVUQKCZIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC2=O

Origin of Product

United States

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